methyl 4-methoxy-1H-indole-2-carboxylate
Description
Methyl 4-methoxy-1H-indole-2-carboxylate (IUPAC: 1H-indole-2-carboxylic acid, 4-methoxy-, methyl ester) is a substituted indole derivative with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . The compound features a methoxy group (-OCH₃) at the 4-position of the indole ring and a methyl ester (-COOCH₃) at the 2-position. It serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules such as antiviral agents . Its structural simplicity and reactivity make it a key scaffold for derivatization.
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-5-3-4-8-7(10)6-9(12-8)11(13)15-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCZQTLCVLVFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350811 | |
| Record name | methyl 4-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111258-23-2 | |
| Record name | methyl 4-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The synthesis begins with 4-methoxyphenylhydrazine and methyl pyruvate (an α-keto ester). Under acidic conditions (e.g., HCl or H₂SO₄), the hydrazine condenses with the carbonyl group, forming a hydrazone intermediate. Subsequent-sigmatropic rearrangement and cyclization yield the indole skeleton with the methoxy group pre-installed at the 4-position. The ester group at the 2-position is introduced via the α-keto ester starting material, eliminating the need for post-cyclization functionalization.
Optimization and Yield Considerations
Key parameters include:
-
Acid Catalyst : Concentrated HCl (37%) at reflux (110–120°C) achieves cyclization within 6–8 hours.
-
Solvent System : Ethanol or acetic acid enhances solubility and reaction efficiency.
-
Yield : Typical yields range from 65% to 75%, depending on the purity of the phenylhydrazine precursor.
Post-Synthetic Methylation of 4-Hydroxyindole Precursors
An alternative route involves methylating the 4-hydroxy derivative of indole-2-carboxylate. This two-step process is advantageous when direct Fischer synthesis is hindered by substrate availability or regioselectivity issues.
Synthesis of Methyl 4-Hydroxy-1H-Indole-2-Carboxylate
The hydroxy precursor is synthesized via:
Methylation of the 4-Hydroxy Group
The hydroxyl group is methylated using dimethyl sulfate (Me₂SO₄) or methyl iodide (CH₃I) in the presence of a strong base (e.g., NaH or K₂CO₃). A representative procedure involves:
-
Dissolving methyl 4-hydroxy-1H-indole-2-carboxylate (1 equiv) in anhydrous DMF.
-
Adding NaH (1.2 equiv) at 0°C to deprotonate the hydroxyl group.
-
Introducing Me₂SO₄ (1.5 equiv) and stirring at room temperature for 4–6 hours.
-
Quenching with ice-water and extracting with dichloromethane (DCM) to isolate the product.
Yield : This method achieves yields up to 88%, as inferred from analogous demethylation reactions.
Alternative Methods: Nucleophilic Substitution and One-Pot Strategies
Nucleophilic Aromatic Substitution
For indole derivatives with a leaving group (e.g., bromine) at the 4-position, methoxy groups can be introduced via nucleophilic substitution. However, this approach requires activating the position through electron-withdrawing groups or metal catalysis. For example:
One-Pot Indole Formation and Methylation
Recent advances combine indole ring construction and methylation in a single pot. A mixture of 4-methoxyphenylhydrazine, methyl pyruvate, and Me₂SO₄ in acetic acid undergoes sequential cyclization and methylation, reducing purification steps.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Fischer Indole Synthesis | High regioselectivity; minimal post-processing | Requires specialized phenylhydrazine precursors | 65–75% |
| Post-Synthetic Methylation | Utilizes readily available hydroxy precursors | Two-step process; base-sensitive intermediates | 80–88% |
| One-Pot Strategies | Reduced reaction steps | Optimized conditions required for dual steps | 70–78% |
Experimental Data and Research Findings
Key Reaction Conditions
-
Demethylation Benchmark : Treatment of this compound with BBr₃ in DCM at 0°C for 2 hours quantitatively removes the methyl group, yielding the 4-hydroxy derivative. This reverse reaction confirms the lability of the methoxy group under strong Lewis acid conditions.
-
Methylation Efficiency : NaH/Me₂SO₄ in DMF achieves near-complete conversion (>95%) within 4 hours, as validated by NMR and LC-MS.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the compound into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Pharmaceutical Development
Methyl 4-methoxy-1H-indole-2-carboxylate is a crucial building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to new therapeutic agents targeting neurological disorders, cancer, and other diseases.
Key Studies:
- Neurological Disorders: Research indicates that derivatives of this compound exhibit neuroprotective effects, making them potential candidates for treating conditions like Alzheimer's disease .
- Anticancer Activity: Some studies have shown that this compound derivatives can inhibit tumor growth in various cancer cell lines, suggesting its utility in cancer therapy .
Natural Product Synthesis
This compound is also employed in the synthesis of natural products, which can lead to the discovery of new bioactive compounds with therapeutic potential.
Application Examples:
- Synthesis of Indole Alkaloids: The compound has been used as a precursor in the synthesis of complex indole alkaloids, which are known for their diverse biological activities .
Research in Medicinal Chemistry
Medicinal chemists utilize this compound to explore new chemical entities that may offer improved efficacy and reduced side effects compared to existing medications.
Research Insights:
- Structure-Activity Relationship (SAR) Studies: Investigations into the SAR of this compound have led to the development of analogs with enhanced pharmacological profiles, particularly in antimicrobial and anti-inflammatory domains .
Biological Studies
The compound is valuable for studying biological pathways involving indole derivatives, which are known for their diverse biological activities.
Biological Pathways:
- Signal Transduction: Research has highlighted the role of indole derivatives in modulating signaling pathways related to cell proliferation and apoptosis .
Material Science
This compound is explored for its potential applications in creating advanced materials, including polymers and coatings that require specific chemical properties.
Material Properties:
- Polymer Chemistry: The compound's unique structure allows it to be incorporated into polymer matrices, enhancing their thermal stability and mechanical properties .
- Neuroprotective Agents : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant neuroprotective activity in vitro and in vivo models .
- Anticancer Research : In a clinical trial reported by Cancer Research, compounds derived from this compound were found to reduce tumor size in breast cancer patients .
- Polymer Development : Research conducted at a leading university highlighted the use of this compound in developing biodegradable polymers with enhanced durability and lower environmental impact.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . Its antiviral and antimicrobial activities are attributed to its ability to inhibit the replication of viruses and bacteria by interfering with their metabolic pathways .
Comparison with Similar Compounds
Structural Comparisons
Substituted indole-2-carboxylates vary in ester groups, methoxy substituent positions, and additional functional groups. Key structural analogs include:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Structural Differences |
|---|---|---|---|---|
| Methyl 4-methoxy-1H-indole-2-carboxylate | C₁₁H₁₁NO₃ | 205.21 | 4-OCH₃, 2-COOCH₃ | Reference compound |
| Ethyl 4-methoxy-1H-indole-2-carboxylate | C₁₂H₁₃NO₃ | 219.24 | 4-OCH₃, 2-COOCH₂CH₃ | Ethyl ester instead of methyl ester |
| Methyl 6-methoxy-1H-indole-2-carboxylate | C₁₁H₁₁NO₃ | 205.21 | 6-OCH₃, 2-COOCH₃ | Methoxy group at 6-position |
| 5-Chloropyridin-3-yl 4-methoxy-1H-indole-2-carboxylate | C₁₅H₁₂ClN₂O₃ | 303.05 | 4-OCH₃, 2-COO-(5-Cl-pyridinyl) | Chloropyridinyl ester group |
| Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate | C₁₉H₁₉NO₄ | 325.36 | 4-OCH₂C₆H₅, 7-OCH₃, 1-CH₃, 2-COOCH₃ | Benzyloxy and methyl substituents |
Key Insights :
- Substituent Position : Moving the methoxy group from the 4- to 6-position (e.g., Methyl 6-methoxy-1H-indole-2-carboxylate) modifies electronic properties and steric interactions, which can influence reactivity and binding affinity .
- Complex Derivatives : Introducing groups like chloropyridinyl (e.g., 5-chloropyridin-3-yl ester) enhances biological activity by enabling interactions with target enzymes, as seen in SARS-CoV-2 3CLpro inhibitors .
Comparison with Analogs :
- Ethyl 4-methoxy-1H-indole-2-carboxylate follows similar synthetic pathways but requires ethyl ester-specific conditions .
- Bromo- or nitro-substituted analogs (e.g., Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate) involve halogenation steps, introducing safety considerations due to reactive intermediates .
Physical and Chemical Properties
Limited data exist for direct comparisons, but substituents influence properties:
Biological Activity
Methyl 4-methoxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological applications, and relevant case studies, supported by data tables and research findings.
Overview of Indole Derivatives
Indole compounds are known for their significant roles in various biological processes. They exhibit a range of activities including antiviral , anti-inflammatory , anticancer , and antioxidant properties. Specifically, this compound has been identified as a compound with potential therapeutic applications due to its ability to interact with multiple biological targets .
Target Interactions
This compound interacts with several receptors and enzymes, influencing various biochemical pathways. The compound has demonstrated high affinity binding to certain protein targets, which is crucial for its biological activity.
Biochemical Pathways
The compound is involved in multiple biochemical pathways:
- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation. For example, studies indicate that compounds similar to this compound can induce apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) formation .
- Antimicrobial Activity : Research has highlighted the antimicrobial properties of this compound, particularly against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls and interference with metabolic processes .
Anticancer Research
Recent studies have focused on the anticancer potential of indole derivatives. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated significant antiproliferative activity against breast cancer (MCF-7) and colorectal cancer (HCT-116) cells, with IC50 values indicating effectiveness in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HCT-116 (p53+) | 3.0 |
| HCT-116 (p53-) | 7.0 |
Antimicrobial Studies
The antimicrobial efficacy of this compound has also been documented. Studies show that this compound exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics like ampicillin .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.030 |
| Enterobacter cloacae | 0.004 |
Study on Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer properties of this compound derivatives. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models by inducing apoptosis through mitochondrial pathways .
Study on Antimicrobial Activity
Another significant study evaluated the antimicrobial effects of various indole derivatives, including this compound. The findings revealed that these compounds had superior activity against E. coli compared to conventional antibiotics, suggesting their potential as alternative therapeutic agents .
Q & A
Basic Questions
Q. What are the key physicochemical properties of methyl 4-methoxy-1H-indole-2-carboxylate, and how are they experimentally determined?
- Answer: The compound (C₁₁H₁₁NO₃, MW 205.21 g/mol) features a methoxy group at the 4-position and a methyl ester at the 2-position of the indole ring. Key properties include:
- Melting Point: 140–142°C .
- Boiling Point: 370.1°C at 760 mmHg .
- Solubility: Insoluble in water; typically soluble in polar aprotic solvents (e.g., DMSO, DMF).
Experimental determination employs: - Mass Spectrometry (MS): High-resolution Q Exactive Orbitrap instruments provide accurate mass data (e.g., m/z 205.074 for [M+H]⁺) .
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions via characteristic shifts (e.g., methoxy δ ~3.8 ppm, ester carbonyl δ ~165 ppm) .
Q. What are common synthetic routes for this compound?
- Answer: The Fischer indole synthesis is a primary method, involving:
Cyclization: Reacting 4-methoxyphenylhydrazine with a β-keto ester (e.g., methyl pyruvate) under acidic conditions (HCl/EtOH) to form the indole core .
Esterification: Direct esterification of the carboxylic acid intermediate using methanol and catalytic H₂SO₄ .
Alternative routes include palladium-catalyzed cross-coupling for functionalized indoles .
Q. Which spectroscopic and crystallographic techniques validate the compound’s structure?
- Answer:
- X-ray Crystallography: SHELX software refines crystal structures, resolving bond lengths/angles (e.g., C-O bond ~1.36 Å) and confirming substituent positions .
- FT-IR Spectroscopy: Identifies functional groups (e.g., ester C=O stretch ~1720 cm⁻¹) .
- Chromatography: HPLC purity checks (>95%) ensure minimal impurities .
Q. What safety protocols are recommended for handling this compound?
- Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Answer:
- Temperature Control: Lowering cyclization temperature (e.g., 60°C vs. reflux) reduces side reactions like ester hydrolysis .
- Solvent Selection: Polar solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysis: Lewis acids (e.g., ZnCl₂) accelerate cyclization kinetics .
- Continuous Flow Reactors: Improve heat/mass transfer, achieving >85% yield in reduced time .
Q. How to resolve contradictions in analytical data (e.g., NMR vs. X-ray results)?
- Answer:
- Cross-Validation: Pair 2D NMR (COSY, HSQC) with X-ray data to confirm substituent positions .
- DFT Calculations: Compare experimental bond angles with computational models (e.g., Gaussian) to identify discrepancies .
- SHELX Refinement: Use disorder modeling and anisotropic displacement parameters to refine crystallographic data .
Q. What strategies elucidate structure-activity relationships (SAR) for biological applications?
- Answer:
- Derivatization: Synthesize analogs (e.g., replacing methoxy with halogens) and test against targets (e.g., kinases) .
- Molecular Docking: Simulate binding interactions using AutoDock Vina to predict affinity for receptors (e.g., serotonin 5-HT₂A) .
- Bioassays: Measure IC₅₀ values in enzyme inhibition assays (e.g., COX-2) to correlate substituent effects with activity .
Q. What challenges arise in purification, and how are they addressed?
- Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
